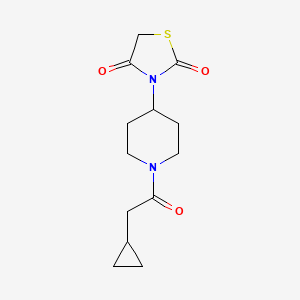

3-(1-(2-环丙基乙酰基)哌啶-4-基)噻唑烷-2,4-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds. Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .Molecular Structure Analysis

The thiazolidin-2,4-dione (TZD) moiety plays a central role in the biological functioning of several essential molecules. The availability of substitutions at the third and fifth positions of the Thiazolidin-2,4-dione (TZD) scaffold makes it a highly utilized and versatile moiety that exhibits a wide range of biological activities .Chemical Reactions Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .科学研究应用

抗糖尿病药物

噻唑烷二酮 (TZD) 框架,我们的化合物属于此类,已广泛研究其抗糖尿病特性。TZD 作为过氧化物酶体增殖物激活受体 γ (PPARγ) 的激动剂,可改善胰岛素敏感性和葡萄糖稳态。 我们的化合物可以作为开发新型抗糖尿病药物的潜在先导 .

蛋白酪氨酸磷酸酶 1B (PTP1B) 抑制剂

PTP1B 在调节胰岛素信号通路中起着至关重要的作用。抑制 PTP1B 可增强胰岛素敏感性,可能对控制 2 型糖尿病有益。 该化合物的结构表明它可以作为 PTP1B 抑制剂进行探索 .

抗菌剂

将哌啶部分与噻唑烷二酮核心结合可以产生抗菌剂。研究人员通过结合哌嗪-4-基-乙酰基-噻唑烷-2,4-二酮基团合成了诺氟沙星类似物。 这些杂合体既表现出直接的抗菌活性,又表现出抗生物膜特性 .

双重激酶抑制剂

考虑到环丙基乙酰基,我们的化合物可以作为激酶抑制剂进行探索。针对多种激酶(例如 ALK 和 ROS1)的双重抑制剂在癌症治疗中具有治疗意义。 合理的的设计和生物学评价可以揭示其在这方面的潜力 .

作用机制

Target of Action

The primary target of 3-(1-(2-Cyclopropylacetyl)piperidin-4-yl)thiazolidine-2,4-dione is DNA gyrase . DNA gyrase is an enzyme that introduces negative supercoils (or relaxes positive supercoils) into DNA and is essential for the replication of bacteria .

Mode of Action

3-(1-(2-Cyclopropylacetyl)piperidin-4-yl)thiazolidine-2,4-dione interacts with its target, DNA gyrase, by binding to it . This binding is intended to allow for a more potent antibacterial effect and activity against current quinolone-resistant bacterial strains .

Biochemical Pathways

The compound affects the biochemical pathway involving DNA gyrase . By binding to DNA gyrase, it inhibits the enzyme’s activity, which in turn disrupts DNA replication in bacteria . This disruption can lead to the death of the bacteria, thereby exerting an antimicrobial effect .

Pharmacokinetics

The pharmacokinetic properties of 3-(1-(2-Cyclopropylacetyl)piperidin-4-yl)thiazolidine-2,4-dione are designed to improve its bioavailability . The compound’s physicochemical properties, such as size, charge, and lipophilicity, have been modified to improve its pharmacokinetic profile . These modifications aim to alter bacterial cell penetrability, affecting permeability-based antibiotic resistance, and improve the binding mode to the DNA-topoisomerase complex .

Result of Action

The result of the action of 3-(1-(2-Cyclopropylacetyl)piperidin-4-yl)thiazolidine-2,4-dione is the inhibition of bacterial growth . By binding to and inhibiting the activity of DNA gyrase, the compound prevents the replication of bacterial DNA . This leads to the death of the bacteria, providing a direct antimicrobial effect .

属性

IUPAC Name |

3-[1-(2-cyclopropylacetyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3S/c16-11(7-9-1-2-9)14-5-3-10(4-6-14)15-12(17)8-19-13(15)18/h9-10H,1-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNSLFMSEWBRKRH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CC(=O)N2CCC(CC2)N3C(=O)CSC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(6-Chloro-3-pyridinyl)methyl]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B2518524.png)

![N-(4-fluorobenzyl)-N-(4-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2518547.png)